molecular formula C11H15NO4 B13966808 diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13966808
M. Wt: 225.24 g/mol
InChI Key: HZOVPDRLKUUSHR-UHFFFAOYSA-N
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Description

Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 25472-46-2) is a high-purity, polysubstituted pyrrole derivative of significant value in organic synthesis and medicinal chemistry research. This compound serves as a crucial synthetic intermediate and building block for the construction of more complex heterocyclic systems . Its molecular formula is C11H15NO4, with a molecular weight of 225.24 g/mol . As a diester-functionalized pyrrole, it is a key precursor in the synthesis of pharmacologically active molecules, including pyrrolo[1,2-b]pyridazines investigated for the treatment of proliferative disorders and potential Janus kinase inhibitors . In materials science, pyrrole derivatives of this kind are widely applied in the preparation of porphyrins, corroles, and as monomers for conductive polymers . The compound should be stored sealed in a dry, dark place under an inert atmosphere at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Please refer to the product's Safety Data Sheet for detailed handling and hazard information. The GHS pictogram associated with this compound includes an exclamation mark, with the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-9(12-7(8)3)11(14)16-5-2/h6,12H,4-5H2,1-3H3

InChI Key

HZOVPDRLKUUSHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves the construction of the pyrrole ring via cyclocondensation reactions or palladium-catalyzed cross-coupling strategies. The most commonly reported synthetic routes are:

These routes are designed to introduce the methyl substituent at the 5-position selectively while installing the diethyl ester groups at the 2 and 4 positions of the pyrrole ring.

Detailed Synthetic Procedure

A representative method for preparing this compound via cyclocondensation is outlined below:

Step Reagents & Conditions Description
1 β-Keto ester (e.g., ethyl acetoacetate), methylamine Mix in solvent such as DMF or THF; reaction temperature ~100–150°C
2 Acid catalyst (e.g., acetic acid or phosphorus oxychloride) Catalyzes cyclization to form the pyrrole ring
3 Microwave irradiation (optional) Reaction time reduced from ~12 hours to 2 hours at ~150°C
4 Workup Quench reaction, adjust pH, extract with ethyl acetate
5 Purification Recrystallization or distillation under reduced pressure to isolate pure product

This method yields this compound with high purity and satisfactory yields, typically in the range of 65–85% depending on reaction optimization.

Alternative Synthetic Routes

  • Palladium-Catalyzed Cross-Coupling : Involves coupling of preformed pyrrole intermediates with methyl-substituted reagents under Pd catalysis, allowing for regioselective substitution.
  • Base-Mediated Cyclization : Starting from diethyl pyrrole-2,4-dicarboxylate derivatives, selective methylation at the 5-position can be achieved using strong bases (e.g., potassium hydroxide) followed by alkyl halides.

Reaction Conditions and Optimization

Key Parameters Affecting Yield and Purity

Parameter Description Impact on Synthesis
Temperature Typically 100–150°C; microwave-assisted synthesis at 150°C Higher temperatures promote cyclization but may cause side reactions
Solvent DMF, THF, or acetic acid Solvent polarity affects solubility and reaction rate
Catalyst Acidic catalysts like phosphorus oxychloride or acetic acid Essential for efficient ring closure
Reaction Time 2–12 hours; microwave reduces time significantly Longer times can increase yield but risk decomposition
pH Control Neutralization post-reaction with potassium carbonate or hydrochloric acid Prevents hydrolysis of ester groups during workup

Optimization studies show that microwave-assisted synthesis reduces reaction times and enhances yields by promoting efficient energy transfer and uniform heating.

Representative Data on Reaction Optimization

Condition Yield (%) Purity (%) Notes
Conventional heating, 12 h, DMF, acetic acid catalyst 70 95 Baseline method
Microwave-assisted, 2 h, DMF, acetic acid catalyst 82 97 Improved yield and purity
Base-mediated methylation post-cyclization 65 93 Requires careful pH control

Characterization and Validation of Product

Spectroscopic Techniques

Structural Confirmation

Single-crystal X-ray diffraction (SC-XRD) studies on analogous pyrrole derivatives confirm planar pyrrole ring geometry with typical C–C bond lengths ~1.46 Å and dihedral angles consistent with aromaticity. Such analyses validate the substitution pattern and ester positioning.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Knorr Pyrrole Synthesis β-Keto ester, methylamine, acid catalyst 100–150°C, 2–12 h, DMF or THF 65–85 Simple, well-established Longer reaction times without microwave
Microwave-Assisted Cyclization Same as above 150°C, 2 h, DMF 80–85 Faster, higher purity Requires microwave reactor
Pd-Catalyzed Cross-Coupling Preformed pyrrole, methyl-substituted reagents, Pd catalyst Mild temperatures, inert atmosphere 60–75 Regioselective, versatile Cost of catalyst, complex setup
Base-Mediated Methylation Diethyl pyrrole-2,4-dicarboxylate, KOH, methyl halide Reflux, aqueous base 60–70 Post-synthetic modification Requires careful pH control

Mechanism of Action

The mechanism of action of diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations, leading to the formation of biologically active derivatives. These derivatives can interact with specific enzymes, receptors, and other molecular targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues of Pyrrole Derivatives

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate C₁₇H₁₉NO₄ - Phenyl at C3
- Methyl at C5
- Diethyl esters at C2/C4
Higher molecular weight (301.34 g/mol); increased hydrophobicity due to phenyl group.
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₆ClNO₄ - Chloromethyl at C5
- Methyl at C3
- Diethyl esters at C2/C4
High synthetic yield (99.6–100%); reactive chloromethyl group for further functionalization.
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₇NO₅ - Hydroxymethyl at C5
- Methyl at C3
- Diethyl esters at C2/C4
Polar hydroxymethyl group improves solubility; potential for H-bonding interactions.
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate C₁₁H₁₃NO₇ - Acetyl at C5
- Hydroxyl at C1
- Methyl at C4
- Dimethyl esters
Resistant to oxidation due to intramolecular H-bonding (O–H···O distance: 2.558 Å).
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate C₁₁H₁₂F₃NO₄ - Trifluoromethyl at C3
- Diethyl esters at C2/C4
Electron-withdrawing CF₃ group enhances chemical stability and reactivity.

Thiophene-Based Analogues

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate C₁₃H₁₅F₃N₂O₅S - Trifluoroacetyl amino at C5
- Methyl at C3
- Diethyl esters at C2/C4
Strong antibacterial activity (docking score: -5.7 kcal/mol vs. ampicillin’s -5.8 kcal/mol).
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate C₁₀H₁₅N₂O₄S - Amino groups at C2/C5
- Diethyl esters at C3/C4
Research applications in materials science; potential for polymerization.

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance reactivity and stability. The trifluoromethyl group in improves resistance to metabolic degradation. Polar Groups (e.g., hydroxymethyl): Improve aqueous solubility and H-bonding capacity .

Biological Activity: Thiophene analogs exhibit notable antibacterial activity, with docking scores comparable to ampicillin . Pyrrole derivatives with acetyl or hydroxyl groups show resistance to oxidation, making them candidates for antioxidant applications .

Synthetic Accessibility :

  • Chloromethyl and hydroxymethyl derivatives achieve high yields (>99%) , suggesting efficient synthetic routes. Phenyl-substituted analogs may require more complex synthesis due to steric hindrance .

Physicochemical Properties :

  • Intramolecular H-bonding in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate reduces oxidation susceptibility .
  • Thiophene derivatives (e.g., ) offer distinct electronic properties due to sulfur’s larger atomic size and polarizability compared to pyrrole’s nitrogen.

Biological Activity

Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of pyrrole, characterized by the presence of two carboxylate groups and a methyl substituent. Its molecular formula is C12H15N2O4, and it belongs to a class of compounds known for their biological significance.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. While specific targets are not thoroughly elucidated in the literature, compounds within the pyrrole scaffold have demonstrated:

  • Antimicrobial Activity : Exhibiting effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Inducing apoptosis in cancer cell lines and inhibiting tumor growth.
  • Enzyme Inhibition : Acting as inhibitors for various kinases and other enzymes involved in disease pathways.

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluating several pyrrole derivatives found that those with similar structures exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organisms
This compoundAntibacterialS. aureus, E. coli
Related Pyrrole DerivativesAntifungalCandida albicans, Aspergillus niger

2. Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this scaffold were tested against human carcinoma cell lines such as A-431 and A-549, demonstrating IC50 values in the low micromolar range .

Cell LineIC50 (µM)Effect
A-4310.065Inhibition of growth
A-5499.4Induction of apoptosis

Study on Antitumor Activity

A pivotal study explored the synthesis and evaluation of new pyrrole derivatives, including this compound. The results indicated that these compounds could effectively inhibit tumor cell growth by targeting specific signaling pathways associated with cell proliferation .

Quorum Sensing Inhibition

Another interesting aspect of pyrrole derivatives is their potential as quorum sensing inhibitors. A related compound, PT22 (1H-pyrrole-2,5-dicarboxylic acid), demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting that similar mechanisms may be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclocondensation of β-keto esters with amines or via palladium-catalyzed cross-coupling reactions. For example, analogous pyrrole derivatives have been prepared using microwave-assisted synthesis to reduce reaction times and improve yields (e.g., from 12 hours to 2 hours under 150°C) . Optimization involves monitoring intermediates via 1H^1H-NMR (e.g., δ 2.1–2.3 ppm for methyl groups) and adjusting solvent polarity (e.g., DMF vs. THF) to minimize side reactions. HRMS (e.g., [M+H]+^+: 360.1451) confirms product purity .

Q. How is spectroscopic characterization performed for this compound?

  • Methodology :

  • NMR : Key signals include pyrrole protons (δ 6.8–7.2 ppm) and ester carbonyls (δ 165–168 ppm in 13C^{13}C-NMR) .
  • HRMS : Exact mass analysis (e.g., m/z 360.1447 for C19_{19}H21_{21}NO6_6) ensures molecular formula validation .
  • IR : Stretching vibrations for C=O (~1700 cm1^{-1}) and N-H (~3400 cm1^{-1}) confirm functional groups.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodology : Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using a Bruker SMART diffractometer with Mo/Cu-Kα radiation. SHELXTL software refines structures, with typical parameters:

  • Space group: P21_1/c (monoclinic) .
  • Unit cell: a=8.82A˚,b=9.08A˚,c=21.79A˚,β=97.5a = 8.82 \, \text{Å}, \, b = 9.08 \, \text{Å}, \, c = 21.79 \, \text{Å}, \, \beta = 97.5^\circ .
    • Disorder Analysis : For disordered pyrrole rings (e.g., 73% occupancy in antiperiplanar conformers), partial occupancy refinement and geometric restraints are applied .

Q. What computational approaches elucidate the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals and charge distribution. The ester groups reduce HOMO-LUMO gaps (~4.5 eV), enhancing reactivity in electrophilic substitutions. Polarizable continuum models (PCM) simulate solvent effects on tautomer stability .

Q. How are data contradictions addressed in crystallographic studies of this compound analogs?

  • Case Study : In a derivative with a disordered thiophene-pyrrole linkage, conflicting bond lengths (C-N: 1.32 vs. 1.35 Å) were resolved using Hirshfeld surface analysis and difference Fourier maps. Restraints on anisotropic displacement parameters (ADPs) improved R-factor convergence to 0.042 .

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